molecular formula C11H8BrClN2O B2770563 (E)-3-(4-Bromo-2-chlorophenyl)-2-cyano-N-methylprop-2-enamide CAS No. 1436374-87-6

(E)-3-(4-Bromo-2-chlorophenyl)-2-cyano-N-methylprop-2-enamide

Cat. No. B2770563
CAS RN: 1436374-87-6
M. Wt: 299.55
InChI Key: NYENZXLCZIVMEI-UHFFFAOYSA-N
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Description

The compound “(E)-3-(4-Bromo-2-chlorophenyl)-2-cyano-N-methylprop-2-enamide” is a complex organic molecule. It contains a bromine and a chlorine atom, both attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring). The molecule also contains a cyano group (-CN) and a methylprop-2-enamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its atoms and the bonds between them. The phenyl group, being a ring structure, would likely form the core of the molecule, with the other groups attached to it .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the halogen atoms (bromine and chlorine), the cyano group, and the amide group. These groups are often reactive in organic chemistry, participating in various types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms might make it relatively heavy and possibly increase its boiling point . The cyano and amide groups might influence its polarity, which would affect its solubility in different solvents .

Scientific Research Applications

Boronic Acid Derivatives

Boronic acids and their derivatives have gained attention due to their potential applications in drug design and delivery. While not directly related to the compound, understanding its reactivity and stability contributes to the broader field of boron-based drug carriers. These compounds are being explored for neutron capture therapy and other medical applications .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

(E)-3-(4-bromo-2-chlorophenyl)-2-cyano-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2O/c1-15-11(16)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3,(H,15,16)/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENZXLCZIVMEI-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=C(C=C(C=C1)Br)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=C(C=C(C=C1)Br)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-2-chlorophenyl)-2-cyano-n-methylprop-2-enamide

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